molecular formula C19H21NO5 B5731863 N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B5731863
M. Wt: 343.4 g/mol
InChI Key: VJYHGXGXIVZDJY-CMDGGOBGSA-N
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Description

N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTA is a member of the acrylamide family and is a white crystalline powder with a molecular weight of 361.4 g/mol. In

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not well understood. However, it is believed that this compound binds to metal ions through its phenyl rings, resulting in a change in its electronic properties. This change in electronic properties leads to a change in its fluorescence properties, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a valuable tool for studying metal ion homeostasis. However, this compound has some limitations. Its selectivity for metal ions is not absolute, and it can bind to other molecules in addition to metal ions. This can lead to false-positive results in experiments.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to improve its selectivity for metal ions by modifying its chemical structure. Another direction is to study its potential applications in vivo, such as its ability to cross the blood-brain barrier and its potential as a diagnostic tool for metal ion-related diseases. Additionally, this compound can be used as a tool for the study of metal ion-related diseases in animal models.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3-methoxyaniline and 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in research. One of the most promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound can selectively bind to metal ions such as copper, iron, and zinc, resulting in a change in its fluorescence properties. This makes this compound a valuable tool for studying metal ion homeostasis and metal ion-related diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-22-15-7-5-6-14(12-15)20-18(21)9-8-13-10-16(23-2)19(25-4)17(11-13)24-3/h5-12H,1-4H3,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYHGXGXIVZDJY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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